3-Amino-3-(4-isopropoxyphenyl)propanoic acid

Description

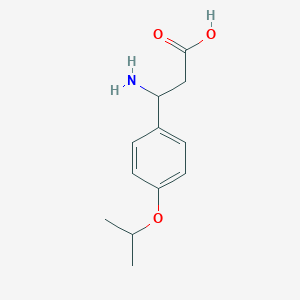

3-Amino-3-(4-isopropoxyphenyl)propanoic acid (CAS: 311321-19-4) is a β-amino acid derivative characterized by a phenyl ring substituted with an isopropoxy group at the para position and an amino group at the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 237.27 g/mol . Common synonyms include 3-(4-Isopropoxyphenyl)-β-alanine and RARECHEM AK HW 0038 .

β-Amino acids like this compound are pharmacologically significant due to their enhanced metabolic stability and ability to mimic natural α-amino acids in peptide-based drug design . Safety data indicate it is classified as an irritant (Hazard Code: Xi, Xn) and requires precautions during handling, such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOHIGVBBGCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389907 | |

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311321-19-4 | |

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

Final Step: The resulting amine is reacted with acrylonitrile, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 3-Nitro-3-(4-isopropoxyphenyl)propanoic acid.

Reduction: 3-Amino-3-(4-isopropoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-3-(4-isopropoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related β-amino acids and phenylpropanoic acid derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Structural and Physicochemical Comparison

Key Insights

Substituent Effects :

- Electron-Withdrawing Groups (e.g., fluorine in 4-fluoro derivative) increase polarity and may enhance binding to polar biological targets .

- Alkoxy Groups (isopropoxy, methoxy, isobutoxy) improve lipophilicity, with branched chains (isobutoxy) offering steric bulk that may affect metabolic stability .

- Halogenation (e.g., iodine in diiodo compound) introduces steric hindrance and reduces solubility, limiting bioavailability but enabling specialized applications like radiopharmaceuticals .

Pharmacological Potential: β-Amino acids with aromatic substituents are prioritized in drug discovery for their protease resistance and ability to stabilize secondary structures in peptides . The isopropoxy group in the target compound balances lipophilicity and solubility, making it a versatile intermediate for CNS-targeting therapeutics .

Biological Activity

3-Amino-3-(4-isopropoxyphenyl)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a propanoic acid moiety, and an isopropoxy-substituted phenyl ring. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit enzymes involved in cellular signaling and metabolic regulation.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that affect cell proliferation and apoptosis. This binding may influence neurotransmitter release, which is crucial for neuropharmacological effects.

- Gene Expression Modulation : The compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to stress and growth signals .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit strong antioxidant properties. A study demonstrated that certain derivatives showed antioxidant activity greater than that of ascorbic acid, suggesting their potential in protecting cells from oxidative stress .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicated that some derivatives were more cytotoxic towards U-87 cells compared to MDA-MB-231 cells, highlighting its selective anticancer properties .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Preliminary studies indicate that it may act as an agonist or antagonist at neurotransmitter receptors, which could influence conditions such as anxiety and depression by modulating synaptic transmission.

Data Table: Summary of Biological Activities

Case Studies

- Antioxidant Activity Study : A series of derivatives were synthesized, and their antioxidant activities were assessed using the DPPH radical scavenging method. Compounds showed up to 1.4 times the effectiveness of ascorbic acid in scavenging free radicals .

- Anticancer Efficacy Study : In vitro tests revealed that the compound significantly inhibited the proliferation of U-87 cells after 48 hours of treatment, with a notable reduction in cell viability compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.